4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
CAS No.: 477845-63-9
Cat. No.: VC7890351
Molecular Formula: C14H11NO2S2
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477845-63-9 |
|---|---|
| Molecular Formula | C14H11NO2S2 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 4-benzoyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
| Standard InChI | InChI=1S/C14H11NO2S2/c16-12(10-4-2-1-3-5-10)15-7-9-19-14-11(13(15)17)6-8-18-14/h1-6,8H,7,9H2 |
| Standard InChI Key | HIDVSNSFUZYINN-UHFFFAOYSA-N |
| SMILES | C1CSC2=C(C=CS2)C(=O)N1C(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CSC2=C(C=CS2)C(=O)N1C(=O)C3=CC=CC=C3 |
Introduction
4-Benzoyl-3,4-dihydrothieno[3,2-f]14thiazepin-5(2H)-one is a complex organic compound with a molecular formula of C14H11NO2S2. It belongs to the class of thienothiazepines, which are heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of 4-benzoyl-3,4-dihydrothieno[3,2-f] thiazepin-5(2H)-one typically involves multi-step reactions starting from simpler thienothiazepine derivatives. The process may include condensation reactions with benzoyl chloride or similar reagents to introduce the benzoyl group.
Biological and Pharmacological Activities
While specific biological activities of 4-benzoyl-3,4-dihydrothieno[3,2-f] thiazepin-5(2H)-one are not widely documented, compounds within the thienothiazepine class have been explored for their potential in treating various diseases, including neurological disorders and cancer. The presence of a benzoyl group may enhance certain pharmacological properties, such as lipophilicity and metabolic stability.
Research Findings and Applications
Research on thienothiazepines often focuses on their structural diversity and potential therapeutic applications. Studies may involve screening these compounds for activity against specific biological targets, such as enzymes or receptors. The unique structure of 4-benzoyl-3,4-dihydrothieno[3,2-f] thiazepin-5(2H)-one makes it a candidate for further investigation in medicinal chemistry.
Comparison with Related Compounds
A closely related compound is 4-benzyl-3,4-dihydrothieno[3,2-f] thiazepin-5(2H)-one, which differs by having a benzyl group instead of a benzoyl group. This difference can significantly affect the compound's chemical and biological properties.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Benzoyl-3,4-Dihydrothieno[3,2-f] thiazepin-5(2H)-one | C14H11NO2S2 | 291.34 g/mol |
| 4-Benzyl-3,4-Dihydrothieno[3,2-f] thiazepin-5(2H)-one | C14H13NOS2 | 275.4 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume